
4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide
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Overview
Description
4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide is a complex organic compound with a morpholine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with ethyl chloroformate to form an intermediate, which is then reacted with 2-phenylethylamine and morpholine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
BPMC serves as a building block in organic synthesis, facilitating the development of new chemical entities. Its morpholine ring structure allows for diverse modifications that can lead to various derivatives with unique properties.
Biology
In biological research, BPMC is investigated for its potential enzyme inhibition and receptor binding activities. It has been shown to interact with specific molecular targets, which may lead to the modulation of biological pathways relevant to disease processes.
Medicine
BPMC is explored as a therapeutic agent for:
- Cancer Treatment: Preliminary studies suggest that BPMC may inhibit tumor growth through specific molecular interactions.
- Neurological Disorders: Its structural similarity to known antipsychotic agents like Thioridazine indicates potential applications in treating psychiatric disorders.
Case Studies and Research Findings
-
Study on Enzyme Inhibition:
- Researchers have demonstrated that BPMC inhibits certain enzymes involved in cancer cell proliferation. The study highlighted the compound's potential as a lead candidate for drug development targeting cancer therapies.
-
Therapeutic Potential in Psychiatry:
- A study explored BPMC's effects on neurotransmitter systems similar to those affected by traditional antipsychotics. The findings suggest that BPMC could offer a novel approach to treating psychiatric disorders with potentially fewer side effects.
-
Synthesis Optimization:
- Recent advancements in synthetic methodologies have improved the yield and purity of BPMC production, making it more accessible for research applications.
Mechanism of Action
The mechanism of action of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-5-oxo-N-(2-phenylethyl)piperidine-3-carboxamide
- 4-benzyl-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide
Uniqueness
4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide is unique due to its morpholine ring structure, which imparts distinct chemical and biological properties compared to similar compounds with different ring systems. This uniqueness makes it a valuable compound for specific research and industrial applications.
Biological Activity
4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide (BPMC) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by case studies and research findings.
BPMC has the molecular formula C20H22N2O3 and a molecular weight of 338.4 g/mol. It appears as an off-white to yellowish powder with a melting point of approximately 117-119 °C. The compound is slightly soluble in water and methanol but insoluble in chloroform and ethyl acetate.
Anticancer Properties
Research indicates that BPMC exhibits promising anticancer activity. A study highlighted its effect on the viability of cancer cell lines, demonstrating significant reductions in cell proliferation. For instance, in vitro studies showed that BPMC could inhibit the growth of triple-negative breast cancer cells (MDA-MB-231), with a notable decrease in viability following treatment with the compound at concentrations around 10 μM .
Table 1: Anticancer Activity of BPMC
Cell Line | Treatment Concentration (μM) | Viability Reduction (%) |
---|---|---|
MDA-MB-231 | 10 | 55 |
HT29 (Colon Cancer) | Varies | Significant |
DU145 (Prostate) | Varies | Significant |
The mechanism by which BPMC exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that BPMC may inhibit certain enzymatic activities or modulate receptor functions, leading to downstream effects that contribute to its anticancer properties.
Structure-Activity Relationship (SAR)
A systematic study on BPMC's structure-activity relationship has revealed insights into how modifications to its structure can enhance or diminish its biological activity. For example, alterations in the morpholine ring or substituents on the benzyl group have been shown to affect binding affinity and selectivity towards various biological targets .
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that BPMC effectively reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of BPMC. In one study, subcutaneous xenografts of MDA-MB-231 cells treated with BPMC showed reduced tumor growth compared to controls, suggesting effective bioavailability and therapeutic action .
Therapeutic Potential
Given its structural similarities to known pharmacological agents like Thioridazine, BPMC's therapeutic applications may extend beyond oncology to include neurodegenerative disorders and other conditions where receptor modulation is beneficial . The compound's ability to interact with various biological pathways makes it a candidate for further development.
Properties
IUPAC Name |
4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19-15-25-14-18(22(19)13-17-9-5-2-6-10-17)20(24)21-12-11-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICJTTFGNPCTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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